

# reducing dislocation density in Czochralski grown Ga<sub>2</sub>O<sub>3</sub> crystals

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## Compound of Interest

Compound Name: Gallium oxide

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## Technical Support Center: Czochralski-Grown Ga<sub>2</sub>O<sub>3</sub> Crystals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on reducing dislocation density in Czochralski (Cz) grown **Gallium Oxide** (Ga<sub>2</sub>O<sub>3</sub>) crystals.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of dislocations in Czochralski-grown Ga<sub>2</sub>O<sub>3</sub> crystals?

A1: Dislocations in Cz-grown Ga<sub>2</sub>O<sub>3</sub> crystals primarily originate from three sources:

- **Seed Crystal Defects:** Dislocations and other defects present in the seed crystal can propagate into the growing crystal. Therefore, the quality of the seed crystal is of paramount importance.[\[1\]](#)
- **Thermal Stress:** Large temperature gradients in the growth furnace, especially near the solid-liquid interface, can induce thermal stress in the crystal.[\[2\]](#) If this stress exceeds the critical resolved shear stress of the material, dislocations will form to relieve the strain. The anisotropic thermal and mechanical properties of β-Ga<sub>2</sub>O<sub>3</sub> contribute significantly to the complexity of thermal stress distribution.[\[1\]](#)

- Growth Process Instabilities: Fluctuations in the growth conditions, such as temperature, pulling rate, and melt convection, can lead to the formation of defects, including dislocations. Issues like spiral growth, often triggered by a concave solid-liquid interface, are also a significant source of defects.[3][4]

Q2: What is the typical dislocation density in Cz-grown  $\text{Ga}_2\text{O}_3$  crystals?

A2: The dislocation density in Czochralski-grown  $\beta\text{-Ga}_2\text{O}_3$  crystals can vary significantly depending on the growth conditions. Typically, reported values for etch pit density (EPD), which is used to estimate dislocation density, are in the range of  $10^4$  to  $10^5 \text{ cm}^{-2}$ . [5][6] However, with optimized growth processes, it is possible to achieve lower dislocation densities.

Q3: What is "necking" and is it effective for reducing dislocations in  $\text{Ga}_2\text{O}_3$  growth?

A3: The "necking" process, famously used in silicon crystal growth, involves growing a thin neck region between the seed and the main body of the crystal at a high pulling rate. This process encourages dislocations to grow out to the surface of the neck, effectively reducing the dislocation density in the subsequent bulk crystal. While this technique is well-established for silicon, its direct application and detailed protocol for  $\text{Ga}_2\text{O}_3$  are still under development. The principle of using a small diameter region to terminate dislocations is expected to be beneficial, but the specific parameters (neck diameter, length, and pulling rate) need to be optimized for the material properties of  $\text{Ga}_2\text{O}_3$ . The goal is to control the heat transfer at the melt-solid interface to promote the outward growth of dislocations. [7][8]

Q4: How does the growth atmosphere affect dislocation density?

A4: The growth atmosphere plays a crucial role in the stability of the  $\text{Ga}_2\text{O}_3$  melt and, consequently, the quality of the grown crystal. An atmosphere containing a controlled amount of oxygen is necessary to suppress the decomposition of  $\text{Ga}_2\text{O}_3$  at its high melting point. [1] A stable melt surface with minimal evaporation leads to a more stable growth process, reducing the likelihood of defect formation, including dislocations. A  $\text{CO}_2$ -containing atmosphere has been shown to be effective in providing the necessary oxygen partial pressure while minimizing the oxidation of the iridium crucible. [6]

## Troubleshooting Guides

## Issue 1: High Dislocation Density in the Grown Crystal

Symptoms:

- High etch pit density (EPD) observed after chemical etching.
- Poor crystalline quality confirmed by X-ray diffraction (XRD) rocking curves (broad peaks).

Possible Causes and Solutions:

Cause	Recommended Solution
Poor Seed Crystal Quality	Protocol: Use a seed crystal with the lowest possible dislocation density, free of twins and low-angle grain boundaries.[1] Prepare the seed by carefully cutting and polishing it to the desired orientation, typically along the[9] direction for $\beta$ -Ga <sub>2</sub> O <sub>3</sub> to ensure mechanical stability and avoid cleavage during growth.[1]
High Thermal Stress	Protocol: Optimize the furnace design to reduce radial and axial temperature gradients. This can be achieved by using after-heaters and proper insulation.[1] A lower cooling rate after growth is also crucial to prevent the generation of new dislocations due to thermal shock. For 1 and 2-inch diameter crystals, cooling rates should not exceed 200 K/h and 150 K/h, respectively.[1]
Unstable Growth Interface	Protocol: Control the shape of the solid-liquid interface to be slightly convex towards the melt. A convex interface helps to deflect dislocations towards the outer edge of the crystal. This can be influenced by adjusting the crystal and crucible rotation rates, and the temperature distribution in the furnace. An insulation lid can help in achieving a convex interface.[10]
Inappropriate Pulling and Rotation Rates	Protocol: Optimize the pulling and rotation rates. A typical pulling rate for $\beta$ -Ga <sub>2</sub> O <sub>3</sub> is between 1 and 2.5 mm/h, and the rotation rate is between 4 and 12 rpm, depending on the crystal diameter.[1] These parameters should be adjusted to maintain a stable melt flow and a desirable interface shape.

## Issue 2: Cracking and Twinning in the Crystal

Symptoms:

- Visible cracks, often along the (100) and (001) cleavage planes.[\[5\]](#)
- Presence of twin boundaries, which can be observed through techniques like polarized light microscopy or XRD.

Possible Causes and Solutions:

Cause	Recommended Solution
Excessive Thermal Stress	Protocol: As with high dislocation density, reducing thermal gradients is key. Employ a well-designed hot zone and a slow, controlled cooling process after the crystal is withdrawn from the melt. <a href="#">[1]</a>
Mechanical Stress	Protocol: Due to the presence of easy cleavage planes, $\text{Ga}_2\text{O}_3$ is susceptible to mechanical stress. <a href="#">[5]</a> Handle the seed crystal and the grown boule with care, especially during cutting and grinding operations. Ensure the seed crystal is accurately oriented along the <a href="#">[9]</a> direction to maximize its mechanical stability during growth. <a href="#">[1]</a>
Seed Misorientation	Protocol: Any deviation from the desired <a href="#">[9]</a> growth direction can lead to asymmetric growth and the formation of twins. <a href="#">[1]</a> Use high-quality, accurately oriented seed crystals.

## Issue 3: Spiral Growth

Symptoms:

- The crystal develops a helical or spiral morphology instead of a straight cylinder.

Possible Causes and Solutions:

Cause	Recommended Solution
Concave Solid-Liquid Interface	Protocol: A concave interface is a primary cause of spiral growth.[3][4] This can be due to factors like high free-carrier absorption in doped crystals, which affects heat transfer. To promote a convex interface, adjust the thermal environment using after-heaters or an insulation lid.[10] Modifying the crystal and crucible rotation rates can also influence the interface shape.
Melt Flow Instability	Protocol: Unstable melt convection can contribute to the formation of a concave interface. Optimize the crystal and crucible rotation rates to achieve a stable and uniform melt flow.

## Experimental Protocols

### Protocol 1: Post-Growth Annealing for Dislocation Reduction

This protocol describes a general procedure for annealing Cz-grown  $\text{Ga}_2\text{O}_3$  crystals to reduce dislocation density. The exact parameters may need to be optimized for specific crystal sizes and initial defect densities.

- Sample Preparation: Cut the as-grown  $\text{Ga}_2\text{O}_3$  boule into wafers or blocks of the desired dimensions.
- Furnace Setup: Use a high-temperature furnace with a controlled atmosphere.
- Annealing Procedure:
  - Place the samples in the furnace.
  - Heat the furnace to a temperature of 1100 °C at a controlled ramp rate.

- Hold the temperature at 1100 °C for a duration of 3 to 11 hours.[\[11\]](#)[\[12\]](#) Longer annealing times can lead to a greater reduction in dislocation density, but may also cause other issues if not properly controlled.
- Cool the furnace down to room temperature at a slow and controlled rate to avoid introducing new thermal stress.
- Characterization: After annealing, characterize the dislocation density using techniques like etch pit density (EPD) analysis or X-ray topography to evaluate the effectiveness of the process.

#### Quantitative Data on Annealing:

Annealing Condition	Initial Dislocation Density (cm <sup>-2</sup> )	Final Dislocation Density (cm <sup>-2</sup> )	Reference
1100 °C for 3 hours	~9 x 10 <sup>8</sup> (after diamond sawing)	Polygonization and formation of mosaic structure observed	<a href="#">[11]</a>
1100 °C for 11 hours	~9 x 10 <sup>8</sup> (after diamond sawing)	8 x 10 <sup>6</sup>	<a href="#">[12]</a>
Vacuum Annealing (1000 °C for 1h)	3.1 x 10 <sup>4</sup>	2.3 x 10 <sup>4</sup>	<a href="#">[13]</a>

## Protocol 2: Seed Crystal Preparation

A high-quality seed crystal is crucial for growing a low-dislocation bulk crystal.

- Selection: Select a Ga<sub>2</sub>O<sub>3</sub> crystal with the lowest available dislocation density and free from twins or other macroscopic defects.
- Orientation: Orient the crystal to identify the[\[9\]](#) direction. This is the preferred pulling direction for β-Ga<sub>2</sub>O<sub>3</sub> due to its mechanical stability.
- Cutting: Carefully cut a rod from the selected crystal along the[\[9\]](#) axis using a low-damage cutting method like a wire saw.

- **Shaping:** Shape the rod to the desired diameter for the seed holder.
- **Etching and Polishing:** Chemically etch the seed to remove any surface damage from cutting and then polish it to a smooth finish. This helps in achieving a good initial contact with the melt and reduces the generation of new dislocations at the start of the growth.
- **Mounting:** Securely mount the prepared seed crystal into the seed holder of the Czochralski puller.

## Data on Dislocation Density with Different Dopants

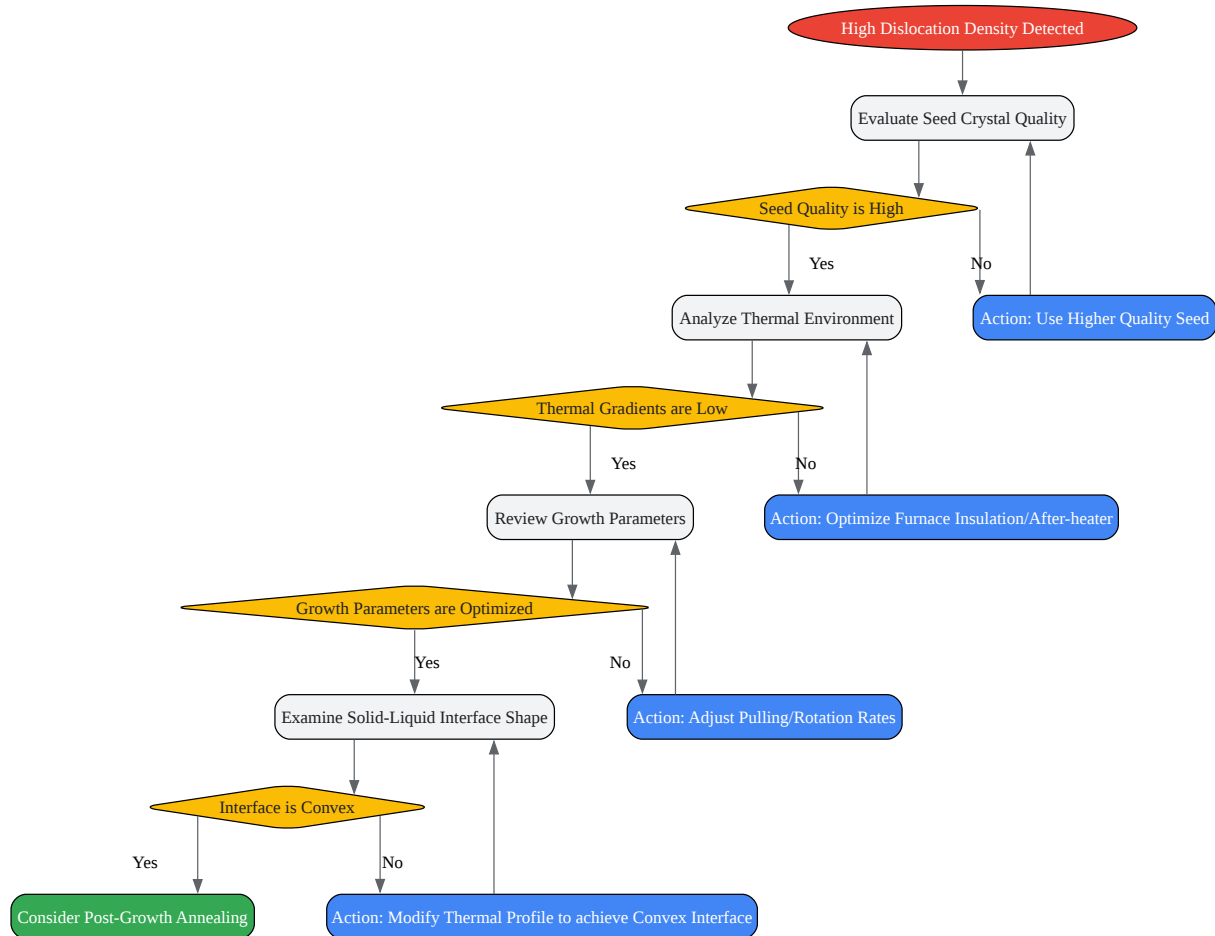
The choice of dopant can influence the dislocation density in Cz-grown crystals. The following table provides a qualitative comparison based on available literature. Quantitative data directly comparing different dopants under identical growth conditions is limited.

Dopant	Effect on Dislocation Density	Notes
Si (Silicon)	Can induce free-carrier absorption, potentially leading to a concave interface and spiral growth if not managed.	Si is a common n-type dopant. <a href="#">[4]</a>
Sn (Tin)	Similar to Si, can increase free-carrier concentration.	Another common n-type dopant.
Fe (Iron)	Used to grow semi-insulating crystals. Can help in managing free-carrier absorption.	Fe-doped crystals with EPD in the range of $10^4$ to $5 \times 10^4 \text{ cm}^{-2}$ have been reported. <a href="#">[5]</a>
Mg (Magnesium)	Used for semi-insulating crystals.	Can also have a tendency for spiral growth. <a href="#">[1]</a>

## Visualizations

### Logical Workflow for Troubleshooting High Dislocation Density

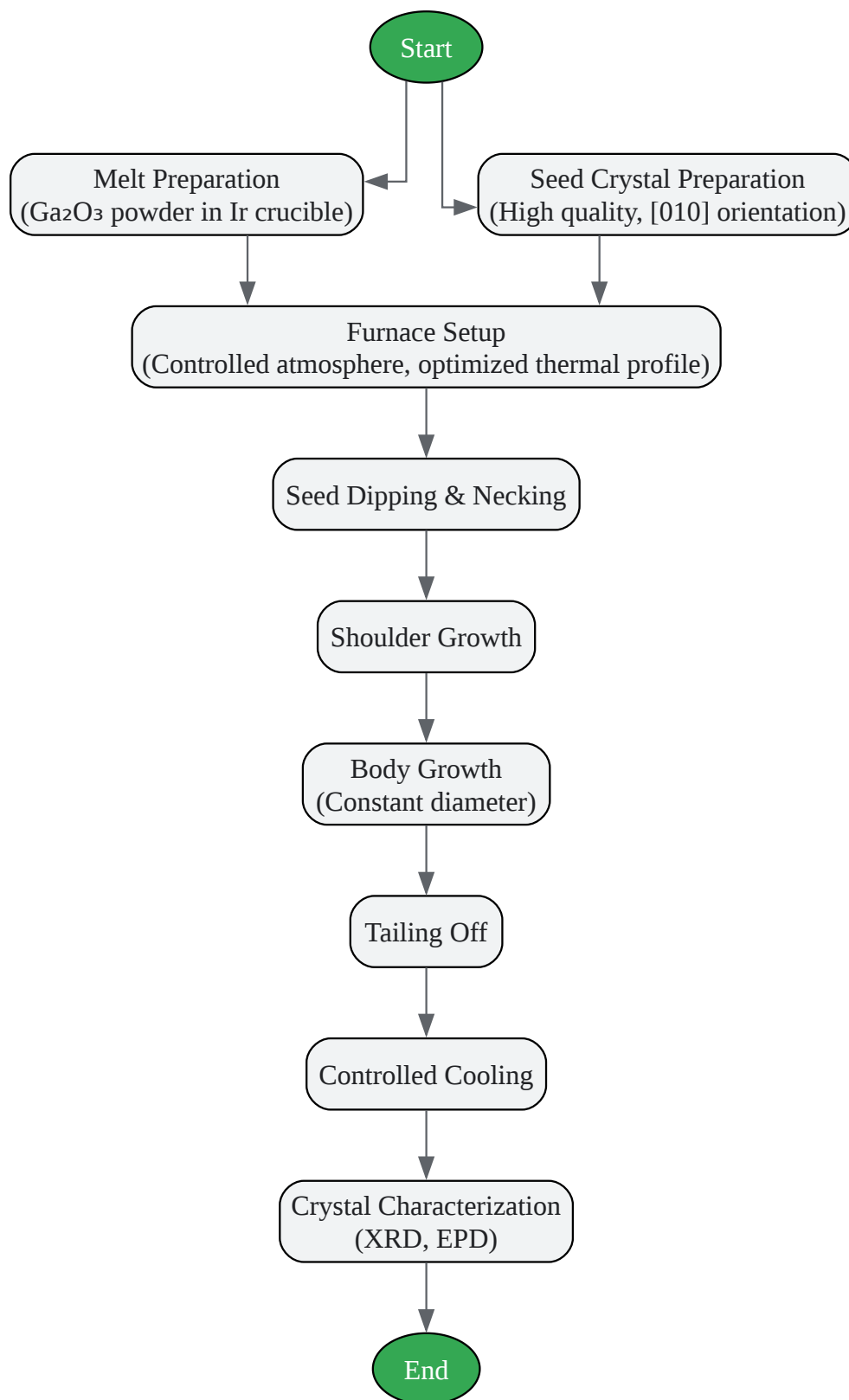




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Caption: Troubleshooting workflow for high dislocation density.

## Experimental Workflow for Czochralski Growth of Low Dislocation Ga<sub>2</sub>O<sub>3</sub>



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Caption: Czochralski growth workflow for low dislocation Ga<sub>2</sub>O<sub>3</sub>.

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